Molecular Weight and Formula as a Determinant of Ligand Efficiency and Permeability Potential
The compound's molecular weight of 223.23 g/mol (C10H13N3O3) positions it in a favorable low molecular weight range for fragment-based drug discovery and as a starting point for lead optimization, where maintaining MW below 300 Da is often correlated with superior ligand efficiency and permeability. In comparison, a closely related analog, 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS 2097995-52-1, C11H15N3O3), has a molecular weight of 237.25 g/mol , representing a 14 Da (6.3%) increase due to N-methylation. This methylation also eliminates a hydrogen bond donor (the imide NH), which can significantly alter solubility, target binding, and metabolic profile. The absence of the methyl group in the target compound preserves the full hydrogen-bonding potential of the succinimide ring, a critical feature for interactions with kinase hinge regions and other biological targets.
| Evidence Dimension | Molecular Weight and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | MW = 223.23 g/mol; HBD = 2 (imide NH + azetidine NH) |
| Comparator Or Baseline | 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS 2097995-52-1): MW = 237.25 g/mol; HBD = 1 (azetidine NH only) |
| Quantified Difference | ΔMW = +14.02 g/mol (+6.3%); ΔHBD = -1 (loss of imide NH donor) |
| Conditions | Calculated from molecular formula; no experimental assay context available. |
Why This Matters
For procurement decisions in early-stage drug discovery, the target compound's lower MW and additional hydrogen bond donor provide a structurally distinct starting point compared to the N-methylated analog, which may translate to different target selectivity and pharmacokinetic profiles.
